molecular formula C8H13NO B12581506 N-(1-Cyclopenten-1-yl)-N-methylacetamide

N-(1-Cyclopenten-1-yl)-N-methylacetamide

Cat. No.: B12581506
M. Wt: 139.19 g/mol
InChI Key: HOQITXRCIKURMH-UHFFFAOYSA-N
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Description

N-(1-Cyclopenten-1-yl)-N-methylacetamide is an organic compound that features a cyclopentene ring attached to a nitrogen atom, which is further bonded to a methyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopenten-1-yl)-N-methylacetamide typically involves the reaction of cyclopentene with N-methylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopenten-1-yl)-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentyl amides.

Scientific Research Applications

N-(1-Cyclopenten-1-yl)-N-methylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-Cyclopenten-1-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The cyclopentene ring and acetamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyclopenten-1-yl)morpholine
  • 1-Morpholino-1-cyclopentene
  • Cyclopentanone morpholine enamine

Uniqueness

N-(1-Cyclopenten-1-yl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both a cyclopentene ring and an acetamide group. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(cyclopenten-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H13NO/c1-7(10)9(2)8-5-3-4-6-8/h5H,3-4,6H2,1-2H3

InChI Key

HOQITXRCIKURMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CCCC1

Origin of Product

United States

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